molecular formula C16H14 B14691398 Benzene, (2-methylene-1-phenylcyclopropyl)- CAS No. 25152-47-0

Benzene, (2-methylene-1-phenylcyclopropyl)-

Cat. No.: B14691398
CAS No.: 25152-47-0
M. Wt: 206.28 g/mol
InChI Key: GILVKAZLLFNSHJ-UHFFFAOYSA-N
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Description

Benzene, (2-methylene-1-phenylcyclopropyl)-: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of benzene, featuring a cyclopropyl group substituted with a methylene and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-1-phenylcyclopropyl)- typically involves the cyclopropanation of styrene derivatives. One common method includes the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then treated with a zinc-copper couple in dimethylformamide to yield the desired cyclopropylbenzene .

Industrial Production Methods: While specific industrial production methods for Benzene, (2-methylene-1-phenylcyclopropyl)- are not well-documented, the general approach involves large-scale cyclopropanation reactions using similar reagents and conditions as described above. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Benzene, (2-methylene-1-phenylcyclopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Hydrogenated cyclopropyl derivatives

    Substitution: Nitrobenzene, Sulfonated benzene, Halogenated benzene

Scientific Research Applications

Benzene, (2-methylene-1-phenylcyclopropyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzene, (2-methylene-1-phenylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • Cyclopropylbenzene
  • Phenylcyclopropane
  • Methylene-cyclopropylbenzene

Comparison: Benzene, (2-methylene-1-phenylcyclopropyl)- is unique due to the presence of both a methylene and phenyl group on the cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylene group can participate in additional chemical reactions, enhancing the compound’s versatility in synthetic applications .

Properties

CAS No.

25152-47-0

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

(2-methylidene-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C16H14/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1,12H2

InChI Key

GILVKAZLLFNSHJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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